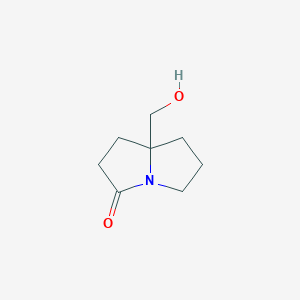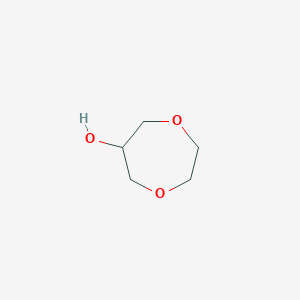
1,4-Dioxepan-6-ol
Vue d'ensemble
Description
1,4-Dioxepan-6-ol is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantiopure Synthesis : "1,4-Dioxepan-6-ol" derivatives, such as anti-6-substituted 1,3-dioxepan-5-ols, have been used in lipase-catalyzed kinetic resolutions, yielding enantiopure alcohols and acetates with potential as building blocks in organic synthesis (Gruttadauria et al., 2006).
Olfactory Properties : Research on 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones, closely related to "this compound", has indicated their significance in fragrance chemistry. Specific derivatives have been found to possess unique green floral odors with anisic and cinnamic nuances, emphasizing the compound's role in the development of new fragrances (Plummer et al., 2015).
Antifungal Applications : β-Hydroxysulfides derivatives of 1,3-dioxepane series, related to "this compound", have been studied for their antifungal properties. Some of these compounds, particularly the enantiomerically pure 6-arylthio-1,3-dioxepan-5-ols, show promise as antifungal drug candidates (Pavelyev et al., 2018).
Polymer Chemistry : "this compound" and its derivatives are used in polymerization studies. For example, the polymerization of 1,3-dioxepan has been explored, highlighting its role in creating cyclic oligomers and polymers with applications in material science (Plesch & Westermann, 1969).
Electrochemical Applications : The electrochemical dehydrogenative annulation of alkenes with diols, including 1,4-dioxane and 1,4-dioxepane derivatives, offers a method to synthesize saturated O-heterocycles under metal- and oxidant-free conditions, presenting an environmentally friendly approach in organic synthesis (Cai & Xu, 2018).
Bioremediation of Contaminants : Studies on the bioremediation of 1,4-dioxane-contaminated waters have shown the potential for using "this compound" derivatives in environmental cleanup, particularly in addressing the challenges posed by its high water solubility and co-occurrence with other contaminants (Zhang et al., 2017).
Propriétés
IUPAC Name |
1,4-dioxepan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-5-3-7-1-2-8-4-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINRJHHBMASRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



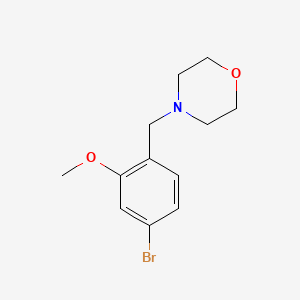



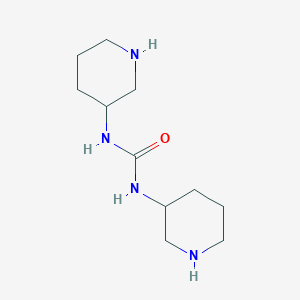
![tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate](/img/structure/B8013283.png)
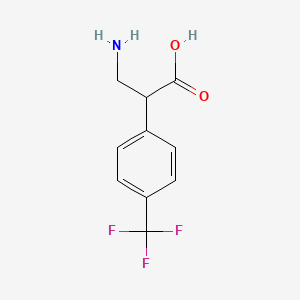
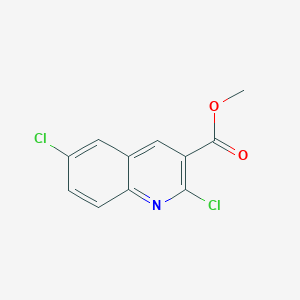
![1-Chloroimidazo[1,5-a]pyridine](/img/structure/B8013304.png)
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester](/img/structure/B8013315.png)

